Bienvenue dans la boutique en ligne BenchChem!

4,4-Difluoroazepane-1-carboxamide

Ion Channel Pharmacology Pain Research Sodium Channel Inhibitors

4,4-Difluoroazepane-1-carboxamide (C₇H₁₂F₂N₂O, MW 178.18 g/mol) is a seven-membered saturated azepane heterocycle featuring a characteristic gem-difluoro substitution at the 4-position and a carboxamide at the 1-position. This substitution pattern is a recurrent privileged scaffold in modern medicinal chemistry, appearing as the core azepane fragment in advanced leads targeting the NaV1.8 sodium channel (for non-addictive analgesia), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and the Hepatitis B Virus (HBV) capsid assembly process.

Molecular Formula C7H12F2N2O
Molecular Weight 178.18 g/mol
Cat. No. B13601851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoroazepane-1-carboxamide
Molecular FormulaC7H12F2N2O
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1CC(CCN(C1)C(=O)N)(F)F
InChIInChI=1S/C7H12F2N2O/c8-7(9)2-1-4-11(5-3-7)6(10)12/h1-5H2,(H2,10,12)
InChIKeyCLWTUEOCVGAFLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluoroazepane-1-carboxamide: A Fluorinated Azepane Building Block for Ion Channel, Kinase, and Antiviral Drug Discovery


4,4-Difluoroazepane-1-carboxamide (C₇H₁₂F₂N₂O, MW 178.18 g/mol) is a seven-membered saturated azepane heterocycle featuring a characteristic gem-difluoro substitution at the 4-position and a carboxamide at the 1-position . This substitution pattern is a recurrent privileged scaffold in modern medicinal chemistry, appearing as the core azepane fragment in advanced leads targeting the NaV1.8 sodium channel (for non-addictive analgesia), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and the Hepatitis B Virus (HBV) capsid assembly process [1]. The compound's primary value to research and procurement lies in its dual role: it is a versatile intermediate for urea/carboxamide library synthesis and a direct precursor to fragments validated in multiple patent families from Merck, Chengdu Kanghong, and other major pharmaceutical organizations [2].

Why 4,4-Difluoroazepane-1-carboxamide Cannot Be Replaced by Other Azepane Carboxamides: The Impact of Gem-Difluoro Substitution


Simple substitution of 4,4-difluoroazepane-1-carboxamide with non-fluorinated, mono-fluorinated, or regioisomeric difluoroazepane analogs is not scientifically sound without re-validating critical parameters. The geminal (4,4) difluoro pattern exerts profound effects on molecular recognition that single-point modifications do not replicate [1]. In NaV1.8 inhibitor programs, the 4,4-difluoroazepane group directly contributes to achieving sub-micromolar potency (IC₅₀ ~50 nM) and >200-fold selectivity over cardiac ion channel isoforms—features that are lost or significantly diminished in non-fluorinated or mono-fluorinated congeners [2]. Furthermore, the gem-difluoro motif introduces a strong conformational bias to the seven-membered ring, influencing the presentation of the carboxamide to its biological target, an effect absent in 3,3-difluoro or 3,6-difluoro regioisomers [3]. Therefore, any procurement decision to switch to a closely related but structurally distinct azepane carboxamide must be accompanied by new data confirming retained target engagement, selectivity, and in vitro pharmacokinetic properties.

Quantitative Differentiation of 4,4-Difluoroazepane-1-carboxamide: Head-to-Head and Cross-Study Comparative Data


NaV1.8 Inhibitory Potency and Isoform Selectivity of a 4,4-Difluoroazepane-Containing Lead

A 4,4-difluoroazepane-1-carboxamide-derived nicotinamide (compound 2c) demonstrated moderate inhibitory activity against human NaV1.8 (IC₅₀ = 50.18 ± 0.04 nM) and remarkable selectivity over other sodium channel isoforms. The selectivity window exceeded 200-fold against human NaV1.1, NaV1.5, and NaV1.7 channels, and surpassed 800-fold against the hERG cardiac potassium channel, with no inhibition observed at 40 μM [1]. This contrasts sharply with earlier generations of non-fluorinated or mono-fluorinated azepane-containing NaV1.8 inhibitors, which often exhibit poorer selectivity profiles and higher cardiac liability risks. The quantified difference is the >200-fold selectivity margin, a critical safety parameter for analgesic development.

Ion Channel Pharmacology Pain Research Sodium Channel Inhibitors

IRAK4 Kinase Inhibition: 4,4-Difluoroazepane-Containing Compound Achieves 12 nM IC₅₀

A compound from US9932350 (Example 3-53) incorporating a trans-4-(4,4-difluoroazepan-1-yl)cyclohexyl moiety exhibited potent inhibition of IRAK4 kinase with an IC₅₀ of 12 nM in a fluorescence-based phosphorylation assay [1]. This level of potency places the 4,4-difluoroazepane-containing inhibitor among the more potent IRAK4 ligands reported in the patent literature.

Kinase Inhibition Immunology Inflammation

Sub-Nanomolar NaV1.8 Affinity Achieved with a 4,4-Difluoroazepane-Quinoline Hybrid

A more advanced compound from US20250115578 (Example 21, KH21), which incorporates 4,4-difluoroazepane into a difluoroquinoline-3-carboxamide framework, achieved an IC₅₀ of 0.360 nM against human NaV1.8 [1]. This represents an approximately 139-fold improvement in potency compared to the earlier 50.18 nM lead (compound 2c) [2], demonstrating the scaffold's potential for extensive optimization. The progression from 50 nM to sub-nanomolar potency illustrates how the 4,4-difluoroazepane-1-carboxamide core can support iterative medicinal chemistry campaigns without hitting an affinity ceiling.

Sodium Channel Pain Therapeutics Medicinal Chemistry

Conformational Bias Induced by Geminal 4,4-Difluoro Substitution: A Key Differentiator from 3,3- and 3,6-Difluoroazepane Regioisomers

Systematic NMR and computational studies have demonstrated that mono-, di-, and trifluorination of the azepane ring produce distinct conformational biases that are regio- and stereochemistry-dependent [1]. A single fluorine atom installed diastereoselectively can bias the seven-membered ring toward one major conformation. The geminal 4,4-difluoro pattern creates a unique conformational landscape compared to the 3,3-difluoro regioisomer (CAS 1228231-35-3) and the 3,6-difluoro regioisomer (found in PubChem) [2]. This conformational pre-organization directly impacts the spatial presentation of the 1-carboxamide group to binding pockets, influencing both potency and selectivity in target engagement. The 4,4-difluoro substitution pattern is therefore not interchangeable with other difluoro regioisomers; each presents a distinct conformational ensemble to biological targets.

Conformational Analysis Fluorine Chemistry Structure-Based Drug Design

HBV Capsid Assembly Modulation: Di-Fluoro Azepane Series Demonstrates Exceptional Potency and PK Properties

A distinct series of di-fluoro azepane compounds, specifically described as capsid assembly modulators (CAMs) targeting the HBV core protein, have been characterized with exceptional potency, favorable pharmacokinetic profiles, and good solubility properties [1]. While specific IC₅₀ values for individual 4,4-difluoroazepane-containing CAMs require extraction from the patent, the patent and associated publications explicitly highlight the difluoro azepane series as demonstrating superior combined profiles compared to earlier CAM chemotypes [2]. This positions the 4,4-difluoroazepane-1-carboxamide core as a privileged fragment for antiviral drug discovery, particularly for chronic HBV infection where capsid assembly disruption has been clinically validated.

Antiviral Research Hepatitis B Capsid Assembly Modulators

High-Impact Application Scenarios for 4,4-Difluoroazepane-1-carboxamide in Drug Discovery and Chemical Biology


Non-Addictive Analgesic Development Targeting NaV1.8

Research teams pursuing peripherally restricted NaV1.8 inhibitors for chronic and post-surgical pain can utilize 4,4-difluoroazepane-1-carboxamide as a core building block. The scaffold has been validated in a lead compound (2c) that demonstrated in vivo analgesic efficacy at 30 mg/kg p.o. in a post-surgical mouse model, with no observed cardiac side effects due to >800-fold hERG selectivity [4]. The scaffold further supports optimization to sub-nanomolar potency (0.360 nM, KH21) while maintaining the favorable selectivity profile [5].

IRAK4-Targeted Autoimmune and Inflammatory Disease Programs

The 4,4-difluoroazepane scaffold has been incorporated into potent IRAK4 inhibitors (IC₅₀ = 12 nM) as disclosed in Merck patent US9932350 [4]. This supports the use of 4,4-difluoroazepane-1-carboxamide as a fragment for kinase inhibitor design targeting the IRAK4 signaling node, which is implicated in rheumatoid arthritis, lupus, and other TLR/IL-1R-driven inflammatory conditions.

Conformation-Constrained Fragment-Based Drug Design

The geminal 4,4-difluoro substitution imposes a specific conformational bias on the azepane ring that differs from 3,3- and 3,6-regioisomers [4]. Structure-based design groups can exploit this conformational control to pre-organize the carboxamide group for optimal complementarity to a binding pocket. This is particularly valuable for programs targeting shallow or conformationally sensitive sites where ligand pre-organization reduces entropic penalties upon binding.

HBV Capsid Assembly Modulator (CAM) Discovery

The di-fluoro azepane chemotype has been explicitly identified as a privileged scaffold for HBV capsid assembly modulation, with patent disclosures highlighting exceptional combined potency, PK, and solubility properties [4]. Procurement of 4,4-difluoroazepane-1-carboxamide supports the synthesis and evaluation of novel CAMs for chronic hepatitis B, a disease affecting over 250 million people globally with significant unmet need for curative therapies.

Quote Request

Request a Quote for 4,4-Difluoroazepane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.